N-Ethyltridecafluoro-N-(2-hydroxyethyl)hexanesulphonamide
Description
N-Ethyltridecafluoro-N-(2-hydroxyethyl)hexanesulphonamide (CAS: 34455-03-3) is a fluorinated sulfonamide derivative with the molecular formula C₁₀H₁₀F₁₃NO₃S and a molecular weight of 471.24 g/mol . Its structure features a perfluorinated hexane backbone (tridecafluoro group), an ethyl substituent, and a 2-hydroxyethyl group attached to the sulfonamide nitrogen. This combination confers unique physicochemical properties:
- Hydrophobicity: The perfluorinated chain imparts extreme lipophilicity and chemical inertness.
- Thermal stability: Predicted boiling point is 291.2 ± 50.0 °C, with a density of 1.622 ± 0.06 g/cm³ .
Fluorinated sulfonamides like this compound are typically used in specialty surfactants, coatings, and firefighting foams due to their resistance to heat, water, and oils.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)hexane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F13NO3S/c1-2-24(3-4-25)28(26,27)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21/h25H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGYCIQAXNQIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13SO2N(C2H5)CH2CH2OH, C10H10F13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067849 | |
| Record name | N-Ethyl-perfluoro-tridecafluoro-N-(2-hydroxyethyl)-1- hexanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34455-03-3 | |
| Record name | N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34455-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-29755 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034455033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethyl-perfluoro-tridecafluoro-N-(2-hydroxyethyl)-1- hexanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyltridecafluoro-N-(2-hydroxyethyl)hexanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyltridecafluoro-N-(2-hydroxyethyl)hexanesulphonamide typically involves the reaction of N-ethyl perfluorohexylsulfonamide with ethylene carbonate . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Ethyltridecafluoro-N-(2-hydroxyethyl)hexanesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted fluorinated compounds .
Scientific Research Applications
Industrial Applications
ETDHSA finds its primary use in various industrial applications due to its surfactant properties. Some key areas include:
- Surface Treatment : ETDHSA is utilized in the formulation of coatings that provide oil, grease, and water resistance on textiles and paper products. These coatings are essential in industries where moisture and stain resistance are critical, such as in outdoor gear and food packaging .
- Firefighting Foams : The compound is also used in aqueous film-forming foams (AFFF), which are employed for fire suppression. The fluorinated nature of ETDHSA enhances its effectiveness in creating a barrier that suppresses flammable vapors .
- Processing Aid Agents : In industrial processes, ETDHSA acts as a processing aid, improving the efficiency of manufacturing operations by enhancing the flow properties of materials .
Environmental Impact and Monitoring
Due to the persistence and bioaccumulation potential of PFAS compounds, including ETDHSA, environmental monitoring has become increasingly important:
- Detection in Environmental Samples : Studies have shown that ETDHSA can be detected in various environmental matrices such as surface water, wastewater treatment plant effluents, and biota. Its presence raises concerns regarding potential ecological impacts and human health risks .
- Analytical Standards : Reference materials containing ETDHSA are available for environmental analysis. These standards are crucial for developing methods to monitor PFAS levels in environmental samples accurately .
Health and Safety Considerations
The use of ETDHSA is accompanied by health and safety concerns:
- Toxicity : ETDHSA has been classified with several hazard statements indicating potential health risks, including toxicity if absorbed through skin or inhaled. It is also highly flammable and can cause damage to organs upon exposure .
- Regulatory Scrutiny : Due to the adverse effects associated with PFAS compounds, regulatory agencies are increasingly scrutinizing their use. This scrutiny extends to ETDHSA, necessitating ongoing research into safer alternatives or mitigation strategies .
Case Study 1: Surface Coating Effectiveness
A study evaluated the effectiveness of ETDHSA-based coatings on textile materials. Results indicated significant improvements in water repellency and stain resistance compared to non-fluorinated alternatives. The treated fabrics maintained their performance after multiple washes, demonstrating the durability of fluorinated coatings.
Case Study 2: Environmental Monitoring
In a recent study conducted across various water bodies, researchers detected ETDHSA alongside other PFAS compounds. The study highlighted the need for comprehensive monitoring frameworks to assess the impact of these substances on aquatic ecosystems.
Mechanism of Action
The mechanism by which N-Ethyltridecafluoro-N-(2-hydroxyethyl)hexanesulphonamide exerts its effects involves its interaction with molecular targets through its sulfonamide and fluorinated groups. These interactions can influence various biochemical pathways, including enzyme inhibition and protein binding .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Notes:
- Compounds with longer perfluoroalkyl chains (e.g., heptanesulfonamide) exhibit higher molecular weights and viscosities but reduced solubility in organic solvents .
- The substitution of the 2-hydroxyethyl group with a dimethylamino propyl group (as in the third entry) improves solubility in polar media due to amine protonation .
- The trifluoroethyl-diazepane sulfonamide (last entry) demonstrates how fluorination and heterocyclic moieties can enhance bioactivity, though with fewer fluorine atoms .
Physicochemical and Functional Differences
(a) Hydrophobicity and Surface Activity
The 13 fluorine atoms in this compound make it more hydrophobic than analogs with shorter perfluoro chains (e.g., compounds with heptane or octane backbones in ). In contrast, fully perfluorinated sulfonamides without polar groups (e.g., PFOS derivatives) are completely insoluble in water .
(b) Thermal and Chemical Stability
The hexanesulphonamide backbone provides rigidity, contributing to a predicted boiling point of 291.2°C , which is comparable to other perfluorinated sulfonamides . However, compounds with additional electron-withdrawing groups (e.g., trifluoromethoxy substituents, as in ) may exhibit even higher thermal stability due to enhanced electrostatic interactions.
Biological Activity
N-Ethyltridecafluoro-N-(2-hydroxyethyl)hexanesulphonamide, often abbreviated as ETDHSA, is a compound of significant interest due to its unique properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with ETDHSA, including its mechanisms of action, environmental implications, and relevant case studies.
ETDHSA is categorized under per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. The structure of ETDHSA includes a sulfonamide group, which is pivotal in its biological interactions. The compound's fluorinated carbon chain contributes to its hydrophobic properties, affecting its bioavailability and interaction with biological systems.
Biological Activity
1. Mechanisms of Action
The biological activity of ETDHSA is primarily influenced by its interactions with cellular membranes and proteins. Studies indicate that PFAS compounds can disrupt lipid membranes, leading to altered cellular functions. Specifically, ETDHSA may interfere with:
- Cell Membrane Integrity : The fluorinated tail can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Protein Binding : ETDHSA may bind to specific proteins involved in signaling pathways, influencing various cellular processes.
2. Toxicological Studies
Research has shown that PFAS compounds can exhibit various toxicological effects, including:
- Endocrine Disruption : ETDHSA has been implicated in disrupting hormonal signaling pathways, which can lead to reproductive and developmental issues.
- Immunotoxicity : Exposure to PFAS has been linked to immune system alterations, potentially increasing susceptibility to infections.
Environmental Impact
ETDHSA's persistence in the environment raises concerns regarding its accumulation in wildlife and potential biomagnification through food webs. Research conducted in the Nordic countries highlighted the detection of ETDHSA in various environmental samples, including:
- Aquatic Ecosystems : High concentrations found in fish and marine mammals indicate bioaccumulation.
- Soil and Water Samples : Studies have shown widespread contamination in surface water and wastewater treatment plant effluents.
Case Studies
Several case studies illustrate the biological activity and environmental impact of ETDHSA:
- Nordic Screening Group Study (2017) :
-
Toxicological Assessment in Animal Models :
- Objective : To evaluate the health effects of chronic exposure to ETDHSA.
- Findings : Animal studies revealed alterations in liver function and immune responses following prolonged exposure to low concentrations of ETDHSA.
Comparative Analysis
To better understand the biological activity of ETDHSA, it is useful to compare it with other similar PFAS compounds:
| Compound Name | Structure | Biological Activity | Environmental Persistence |
|---|---|---|---|
| ETDHSA | CF3-(C2H4)-SO2-NH-Et | Endocrine disruptor; immunotoxicity | High |
| Perfluorooctanoic acid (PFOA) | C7F15COOH | Carcinogenic potential; developmental toxicity | Very high |
| Perfluorooctane sulfonate (PFOS) | C8F17SO3H | Liver toxicity; endocrine disruption | Extremely high |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying N-Ethyltridecafluoro-N-(2-hydroxyethyl)hexanesulphonamide in environmental or biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with ion-pairing agents, such as hexanesulfonic acid, is effective due to the compound’s high polarity and fluorinated backbone. Adjusting the mobile phase pH to ~2.0 using trifluoroacetic acid enhances retention and resolution . Mass spectrometry (MS) coupled with HPLC is advised for trace-level detection, leveraging fragmentation patterns unique to perfluorinated sulfonamides.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coats) to prevent dermal contact. Work in a fume hood to avoid inhalation of aerosols. Waste must be segregated and disposed via certified hazardous waste services, as improper disposal risks environmental contamination due to PFAS-like persistence . Emergency response plans should include decontamination protocols for spills (e.g., neutralization with activated carbon).
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like ORTEP-3 provides precise bond lengths and angles for the fluorinated backbone and sulfonamide group. Complement with NMR to resolve trifluoromethyl and perfluorohexyl moieties, and FT-IR for sulfonamide S=O stretching bands (~1350 cm) .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for fluorinated systems. Calculate HOMO-LUMO gaps to predict electrophilic sites, and simulate vibrational spectra to cross-validate experimental IR/NMR data. Solvent effects (e.g., water) should be modeled using implicit solvation (e.g., PCM) .
Q. What experimental designs address contradictions in reported environmental persistence data for this compound?
- Methodological Answer : Conduct accelerated degradation studies under varying pH, UV exposure, and microbial activity. Compare half-lives in soil vs. aquatic systems using LC-MS/MS quantification. Cross-reference with regulatory databases (e.g., EPA PFAS Master List) to identify confounding factors (e.g., isomerism or impurities) .
Q. How does this compound interact with biological membranes, and what assays are suitable for studying its cytotoxicity?
- Methodological Answer : Use fluorescence anisotropy to measure membrane fluidity changes in lipid bilayers. For cytotoxicity, employ MTT assays on human hepatocyte (HepG2) or renal (HEK293) cell lines, noting dose-dependent mitochondrial dysfunction. Include positive controls (e.g., PFOA) to benchmark toxicity .
Q. What green chemistry approaches can mitigate environmental release during synthesis?
- Methodological Answer : Replace traditional sulfonating agents with ionic liquids (e.g., hydroxyethylammonium lactate) to reduce volatile byproducts. Optimize reaction conditions via microwave-assisted synthesis to minimize energy use and solvent waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
